2-Benzylsulfonyloxypropyl phenylmethanesulfonate
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Overview
Description
2-Benzylsulfonyloxypropyl phenylmethanesulfonate is an organic compound that belongs to the class of sulfonate esters These compounds are characterized by the presence of a sulfonate group attached to an organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfonyloxypropyl phenylmethanesulfonate typically involves the reaction of benzyl alcohol with phenylmethanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then further reacted with 2-propyl alcohol to yield the final product. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Benzylsulfonyloxypropyl phenylmethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted sulfonate esters.
Scientific Research Applications
2-Benzylsulfonyloxypropyl phenylmethanesulfonate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 2-Benzylsulfonyloxypropyl phenylmethanesulfonate involves the formation of a sulfonate ester bond with target molecules. This bond formation can lead to the modification of the molecular structure and function of the target, thereby exerting its effects. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Phenylmethanesulfonate: Similar in structure but lacks the benzylsulfonyloxypropyl group.
Benzyl phenyl sulfone: Contains a sulfone group instead of a sulfonate group.
2-Naphthalenesulfonic acid: Another sulfonate compound with a naphthalene moiety .
Uniqueness
2-Benzylsulfonyloxypropyl phenylmethanesulfonate is unique due to its specific combination of benzylsulfonyloxypropyl and phenylmethanesulfonate groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
5455-56-1 |
---|---|
Molecular Formula |
C17H20O6S2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-benzylsulfonyloxypropyl phenylmethanesulfonate |
InChI |
InChI=1S/C17H20O6S2/c1-15(23-25(20,21)14-17-10-6-3-7-11-17)12-22-24(18,19)13-16-8-4-2-5-9-16/h2-11,15H,12-14H2,1H3 |
InChI Key |
XRRCUKFRPDTBPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(COS(=O)(=O)CC1=CC=CC=C1)OS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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